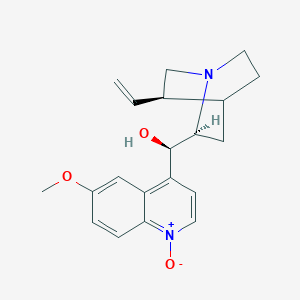

Quinine 1'-Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinine 1-oxide is a naturally occurring alkaloid that is found in the bark of the cinchona tree. It is a pale yellow crystalline solid with a bitter taste. It has a wide variety of applications in the fields of medicine, biochemistry and pharmacology.

Applications De Recherche Scientifique

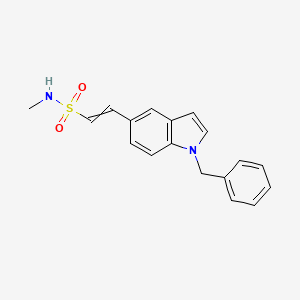

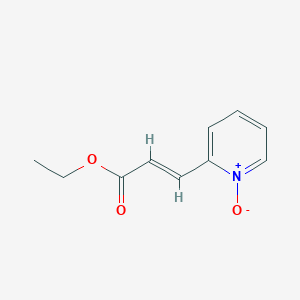

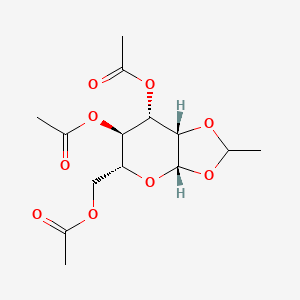

Synthesis of C2-Functionalized Pyridines and Quinolines Using N-Oxide Chemistry

Scientific Field

This application falls under the field of Organic Chemistry , specifically the synthesis of functionalized pyridines and quinolines.

Summary of the Application

The synthesis of C2-functionalized pyridines and quinolines using N-oxide chemistry has seen remarkable progress. This method addresses the limitations of direct C-H-functionalization of azines, such as a lack of accessible functional groups and poor regioselectivity .

Methods of Application

The method involves treating readily available N-oxides with various reagents under appropriate activation conditions. This allows for the introduction of functional groups at the C2 position of pyridines and quinolines .

Results or Outcomes

The result is the successful synthesis of C2-functionalized pyridines and quinolines. This method has been highlighted for its developments in the C2-functionalization of pyridine and quinoline N-oxides .

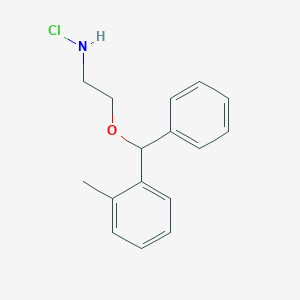

Organocatalyst-Mediated Synthesis of Quinine

Scientific Field

This application is in the field of Medicinal Chemistry , specifically the synthesis of quinine.

Summary of the Application

The enantioselective total synthesis of quinine has been accomplished in a pot-economical manner using five reaction vessels. This method is significant due to quinine’s importance as an antimalarial medication and as an organocatalyst .

Methods of Application

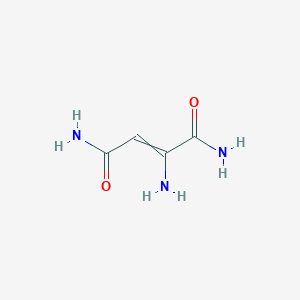

The method involves the use of diphenylprolinol silyl ether-mediated Michael reaction, aza-Henry reaction, hemiaminalization, and elimination of HNO2. These reactions afford a chiral tetrahydropyridine with excellent enantioselectivity .

Results or Outcomes

The result is the successful synthesis of quinine. This method has been highlighted for its pot-economical and enantioselective total synthesis of quinine using organocatalyst-mediated reaction .

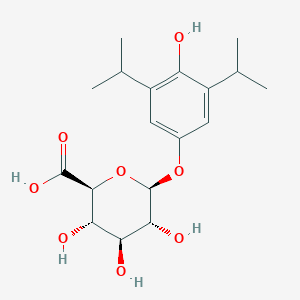

Chemical and Biological Activities of Quinones

Scientific Field

This application is in the field of Phytochemistry , specifically the study of the chemical and biological activities of quinones.

Summary of the Application

Quinones are electron carriers playing a role in photosynthesis. As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases. Quinones, by their antioxidant activity, improve general health conditions .

Methods of Application

The method involves the use of quinones as electron carriers in photosynthesis, as vitamins in the prevention and treatment of several illnesses, and as antioxidants to improve general health conditions .

Results or Outcomes

The result is the successful use of quinones in various applications, including their role in photosynthesis, their use as vitamins, and their antioxidant activity .

Propriétés

IUPAC Name |

(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14?,19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBIANHNFAPFOH-VOMFEXJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinine 1'-Oxide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)